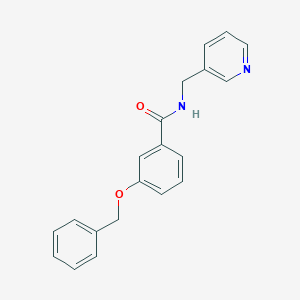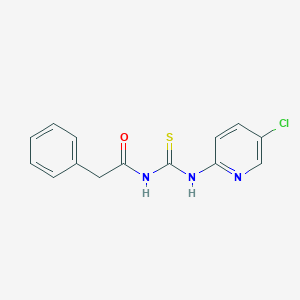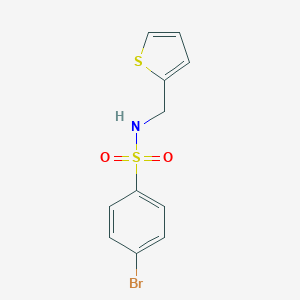
N-(6-Acetylamino-benzothiazol-2-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Acetylamino-benzothiazol-2-yl)-acetamide, commonly known as ABTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ABTA is a derivative of benzothiazole, which is a heterocyclic compound that has been extensively studied for its biological activities. ABTA has been found to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mechanism of Action
The exact mechanism of action of ABTA is not fully understood. However, it has been proposed that ABTA exerts its pharmacological effects by modulating various signaling pathways. ABTA has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. ABTA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Furthermore, ABTA has been found to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
ABTA has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models of inflammatory diseases. ABTA has also been found to inhibit tumor growth and metastasis in various cancer models. Furthermore, ABTA has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Advantages and Limitations for Lab Experiments
ABTA has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. ABTA is also stable under normal laboratory conditions and can be stored for extended periods of time. However, ABTA has some limitations as a research tool. It has low solubility in water, which can limit its use in some experiments. Furthermore, ABTA has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not fully understood.
Future Directions
There are several future directions for the research of ABTA. First, further studies are needed to elucidate the exact mechanism of action of ABTA. Second, studies are needed to investigate the pharmacokinetics and toxicity profile of ABTA in vivo. Third, studies are needed to evaluate the efficacy of ABTA in various animal models of inflammatory diseases and cancer. Fourth, studies are needed to investigate the potential use of ABTA as a chemosensitizer in cancer treatment. Finally, studies are needed to develop more potent derivatives of ABTA with improved solubility and pharmacokinetic properties.
Conclusion:
In conclusion, ABTA is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ABTA has been found to possess anti-inflammatory, antioxidant, and antitumor effects. ABTA has several advantages as a research tool, but it also has some limitations. Further studies are needed to elucidate the exact mechanism of action of ABTA, evaluate its pharmacokinetics and toxicity profile, and investigate its potential therapeutic applications.
Synthesis Methods
The synthesis of ABTA involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields ABTA as a white crystalline solid with a melting point of 220-223°C. The purity of ABTA can be enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
ABTA has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and antitumor effects. ABTA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. ABTA has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, ABTA has been shown to possess antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
Product Name |
N-(6-Acetylamino-benzothiazol-2-yl)-acetamide |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-(2-acetamido-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2S/c1-6(15)12-8-3-4-9-10(5-8)17-11(14-9)13-7(2)16/h3-5H,1-2H3,(H,12,15)(H,13,14,16) |
InChI Key |
NQCPIMCGQMGDCK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239760.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239767.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B239770.png)

![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)